molecular formula C15H13Cl2FN2S B4283344 N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea

N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea

Cat. No. B4283344
M. Wt: 343.2 g/mol
InChI Key: ZVKOSNTWDDPOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea, also known as DBF, is a chemical compound that has been studied extensively for its potential use in scientific research. DBF is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been shown to have various biochemical and physiological effects. In addition to its potential as a cancer therapeutic, N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea is also stable under a wide range of conditions, making it a versatile compound for use in various experimental settings. One limitation of using N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of experiments.

Future Directions

There are many potential future directions for research on N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea. One area of interest is in the development of N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea-based cancer therapeutics. Researchers are also exploring the potential of N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea for use in treating other diseases such as neurodegenerative disorders and inflammation. Additionally, there is ongoing research into the mechanism of action of N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea, which could lead to a better understanding of its potential uses and limitations.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the growth of cancer cells in vitro, and studies are ongoing to determine its potential as a cancer therapeutic.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2S/c16-13-6-3-11(7-14(13)17)9-20-15(21)19-8-10-1-4-12(18)5-2-10/h1-7H,8-9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKOSNTWDDPOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NCC2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.